7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
15®-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and plays a significant role in inflammatory responses, particularly in conditions such as asthma and allergies . The synthetic analog, 15®-15-methyl Prostaglandin D2, has been developed to study and potentially modulate these biological processes more effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15®-15-methyl Prostaglandin D2 typically involves the modification of the natural Prostaglandin D2 structure. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin D2 through the action of cyclooxygenase enzymes . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 15®-15-methyl Prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
15®-15-methyl Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
15®-15-methyl Prostaglandin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins under various conditions.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin pathways.
Mechanism of Action
15®-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the Prostaglandin D2 receptor 2 (DP2). This binding initiates a cascade of intracellular signaling events that lead to various biological responses, including the modulation of immune cell activity and inflammatory processes . The compound’s methylation at the 15th position enhances its stability and receptor binding affinity, making it a valuable tool for studying prostaglandin-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The natural counterpart, involved in various physiological processes and inflammatory responses.
15-deoxy-Δ12,14-Prostaglandin J2: A metabolite of Prostaglandin D2 with anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Uniqueness
15®-15-methyl Prostaglandin D2 is unique due to its synthetic methylation, which enhances its stability and receptor binding affinity compared to its natural counterpart . This modification allows for more precise studies of prostaglandin-mediated pathways and potential therapeutic applications.
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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